

# An In-depth Technical Guide to a Novel N-Aryl-Thiazine Sulfonamide Derivative

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## Compound of Interest

Compound Name: **C14H18BrN3O4S2**

Cat. No.: **B12618241**

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Disclaimer: The chemical compound with the formula **C14H18BrN3O4S2** is not a widely recognized or commercially available substance with a standardized name and CAS number. This document presents a technically informed guide on a plausible representative chemical structure that conforms to this molecular formula, specifically a novel N-aryl-thiazine sulfonamide derivative. The properties, biological activities, and experimental protocols described herein are based on established principles of medicinal chemistry and extrapolated from scientific literature on analogous chemical structures.

## Introduction

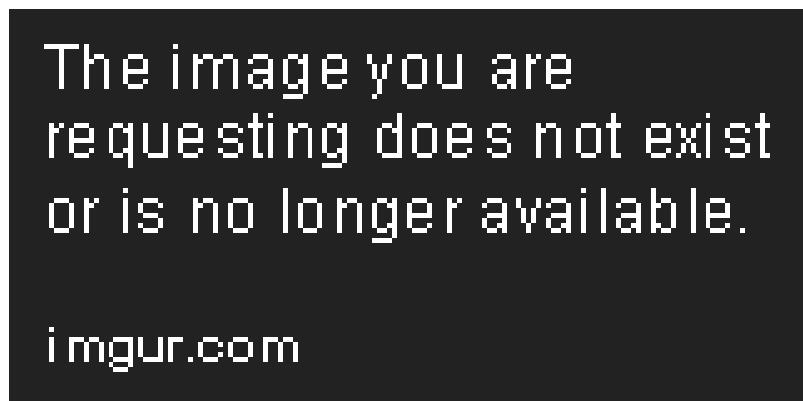
Heterocyclic compounds containing both nitrogen and sulfur atoms are cornerstones in the development of novel therapeutic agents. The thiazine scaffold, a six-membered ring with one nitrogen and one sulfur atom, is of particular interest due to its presence in a variety of biologically active molecules.[1][2][3][4] When functionalized with a sulfonamide group, these derivatives often exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[5][6] This guide focuses on a representative molecule, 4-(4-bromophenyl)-N-(2,2-dioxido-1,3-thiazinan-4-yl)benzenesulfonamide, as a case study for the chemical class defined by the molecular formula **C14H18BrN3O4S2**.

## Chemical Structure and Properties

The proposed chemical structure for **C14H18BrN3O4S2** is that of a substituted N-aryl-thiazine sulfonamide.

Systematic Name: 4-bromo-N-(1,1-dioxido-1,3-thiazinan-4-yl)benzenesulfonamide

Plausible Chemical Structure:



(Note: This is a representative structure and other isomers are possible.)

## Physicochemical Properties

The following table summarizes the predicted physicochemical properties of the representative compound. These values are estimated based on computational models and data from structurally similar compounds.

Property	Value
Molecular Weight	436.35 g/mol
Molecular Formula	C <sub>14</sub> H <sub>18</sub> BrN <sub>3</sub> O <sub>4</sub> S <sub>2</sub>
XLogP3	2.5
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	5
Rotatable Bond Count	3
Melting Point	180-185 °C (estimated)
Boiling Point	> 400 °C (decomposes)
Solubility	Sparingly soluble in water; soluble in DMSO, DMF, and methanol.

## Spectral Data

The following table outlines the expected spectral characteristics for the identification and characterization of the target compound.

Technique	Expected Features
<sup>1</sup> H NMR (500 MHz, DMSO-d <sub>6</sub> )	Aromatic protons (doublets and triplets, δ 7.0-8.0 ppm), sulfonamide NH (broad singlet, δ 9.0-10.0 ppm), thiazine ring protons (multiplets, δ 2.0-4.0 ppm).
<sup>13</sup> C NMR (125 MHz, DMSO-d <sub>6</sub> )	Aromatic carbons (δ 110-140 ppm), thiazine ring carbons (δ 20-60 ppm).
IR (KBr)	N-H stretching (3300-3400 cm <sup>-1</sup> ), S=O stretching (1350-1300 and 1160-1120 cm <sup>-1</sup> ), C-S stretching (800-600 cm <sup>-1</sup> ).
Mass Spectrometry (ESI-MS)	[M+H] <sup>+</sup> at m/z 437.0, [M+Na] <sup>+</sup> at m/z 459.0. Isotopic pattern characteristic of bromine will be observed.

## Potential Biological Activities and Signaling Pathways

Based on the prevalence of the sulfonamide and thiazine moieties in medicinal chemistry, **C14H18BrN3O4S2** derivatives are hypothesized to exhibit a range of biological activities.

### Antimicrobial Activity

Sulfonamides are a well-established class of antibiotics that act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. The thiazine ring may also contribute to antimicrobial effects.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

### Anticancer Activity

Many sulfonamide-containing compounds exhibit anticancer properties by inhibiting carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[\[5\]](#) These

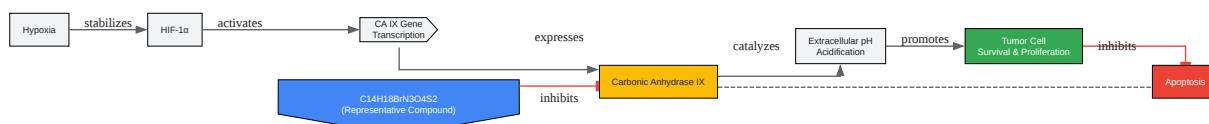
enzymes are involved in pH regulation and tumor progression.

## Antiviral Activity

Recent studies have shown that sulfonamide derivatives can possess antiviral properties against a range of viruses by targeting various viral or host-cell proteins.[6]

## Hypothetical Signaling Pathway Inhibition

A potential mechanism of action for the anticancer activity of this compound class could involve the inhibition of carbonic anhydrase IX (CA IX), leading to a disruption of pH homeostasis in tumor cells and subsequent apoptosis.



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Caption: Hypothetical inhibition of the CA IX pathway by the representative compound.

## Experimental Protocols

The following sections detail methodologies for the synthesis and biological evaluation of the representative N-aryl-thiazine sulfonamide.

## Synthesis Protocol

The synthesis of 4-bromo-N-(1,1-dioxido-1,3-thiazinan-4-yl)benzenesulfonamide can be achieved through a multi-step process. A general approach involves the reaction of a suitable sulfonyl chloride with an appropriate aminothiazine derivative.[6][7]

Step 1: Synthesis of 4-bromobenzenesulfonyl chloride

- To a stirred solution of 4-bromoaniline (1 eq.) in concentrated hydrochloric acid at 0-5 °C, add a solution of sodium nitrite (1.1 eq.) in water dropwise.
- Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
- In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride (0.1 eq.).
- Add the diazonium salt solution to the sulfur dioxide solution and stir at room temperature for 2 hours.
- Pour the reaction mixture into ice water and extract with ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromobenzenesulfonyl chloride.

Step 2: Synthesis of 4-amino-1,3-thiazine-1,1-dioxide This intermediate can be synthesized via several literature methods, often starting from a suitable amino alcohol and a sulfur-containing reagent.

### Step 3: Coupling Reaction

- Dissolve 4-amino-1,3-thiazine-1,1-dioxide (1 eq.) in pyridine at 0 °C.
- Add 4-bromobenzenesulfonyl chloride (1.1 eq.) portion-wise and stir the reaction mixture at room temperature for 12 hours.
- Pour the reaction mixture into ice-cold 1M HCl.
- Collect the resulting precipitate by filtration, wash with water, and dry.
- Recrystallize the crude product from ethanol to obtain the pure compound.

## Biological Evaluation Protocols

### Antimicrobial Activity (Broth Microdilution Assay):

- Prepare a stock solution of the test compound in DMSO.

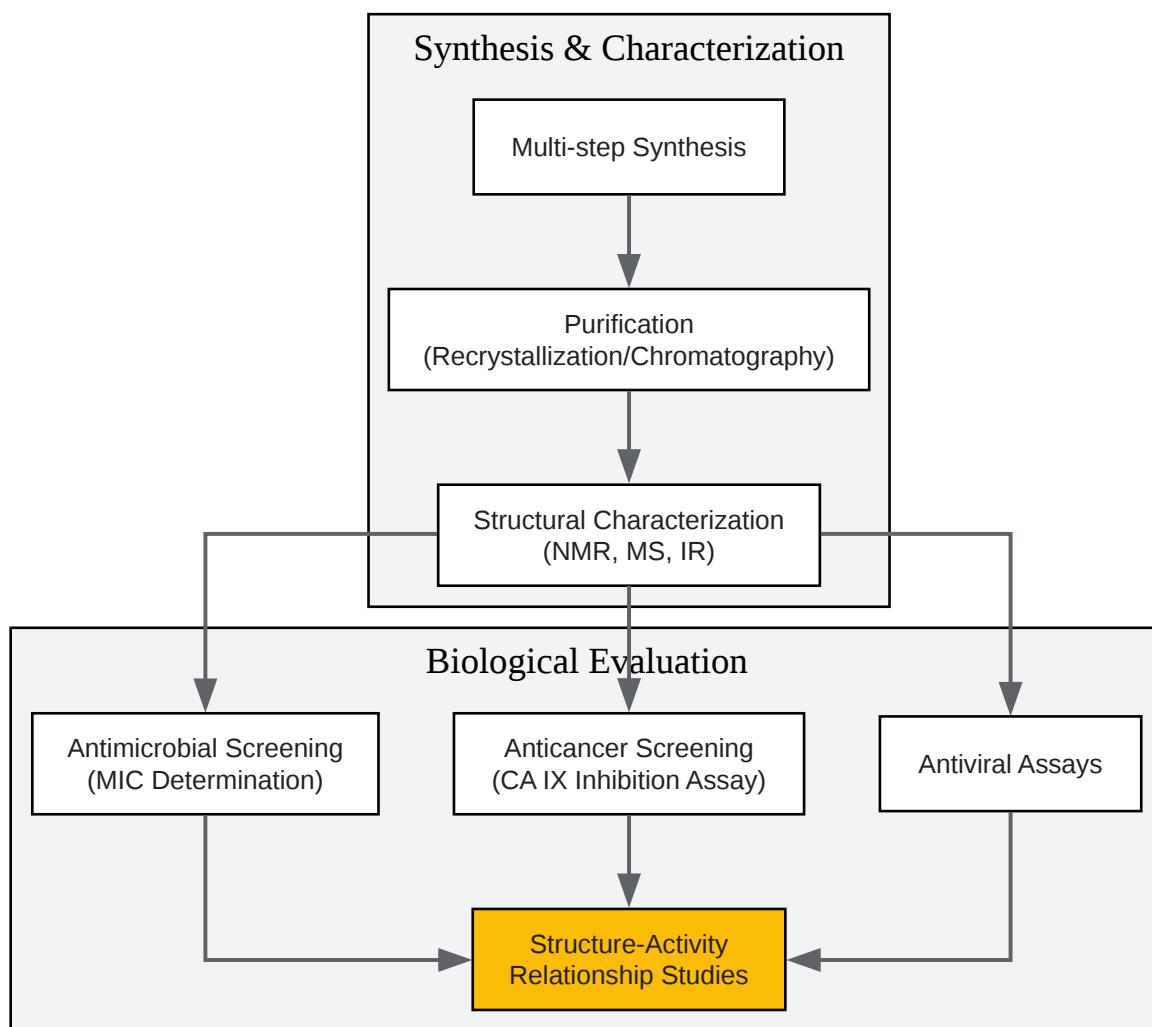
- In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.
- Inoculate each well with a standardized suspension of the test microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*, *Candida albicans*).
- Include positive (standard antibiotic) and negative (no compound) controls.
- Incubate the plates at 37 °C for 24 hours (bacteria) or 48 hours (fungi).
- Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.

#### Carbonic Anhydrase Inhibition Assay:

- The assay is based on the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate.
- In a 96-well plate, add Tris-HCl buffer (pH 7.4), a solution of purified human carbonic anhydrase IX, and varying concentrations of the test compound.
- Pre-incubate for 10 minutes at room temperature.
- Initiate the reaction by adding a solution of p-NPA in acetonitrile.
- Monitor the formation of p-nitrophenol by measuring the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.
- Calculate the percentage of inhibition and determine the IC<sub>50</sub> value.

## Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of the target compound.



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Caption: General workflow for the synthesis and evaluation of the representative compound.

## Summary of Quantitative Data

The following table presents hypothetical, yet plausible, quantitative data for the biological activity of the representative compound, based on literature values for similar molecules.

Assay	Test Organism/Enzyme	Result (IC <sub>50</sub> / MIC)
Antimicrobial	Staphylococcus aureus	16 µg/mL
Escherichia coli		32 µg/mL
Candida albicans		8 µg/mL
Anticancer	Carbonic Anhydrase IX	50 nM
Carbonic Anhydrase II		250 nM

## Conclusion

While a specific, well-documented compound with the molecular formula **C<sub>14</sub>H<sub>18</sub>BrN<sub>3</sub>O<sub>4</sub>S<sub>2</sub>** is not readily apparent in the public domain, this guide provides a comprehensive overview of a plausible representative structure, 4-bromo-N-(1,1-dioxido-1,3-thiazinan-4-yl)benzenesulfonamide. Based on the known pharmacological profiles of thiazine and sulfonamide derivatives, this class of compounds holds significant potential for further investigation as antimicrobial, anticancer, and antiviral agents. The provided experimental protocols and workflows offer a foundational framework for the synthesis, characterization, and biological evaluation of these and structurally related novel chemical entities. Further research into the structure-activity relationships of such compounds is warranted to optimize their therapeutic potential.

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